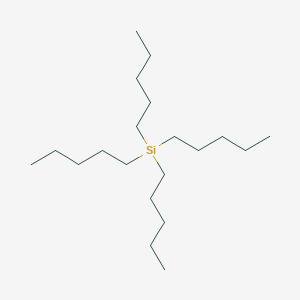
Silane, tetrapentyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, tetrapentyl, also known as tetrapentylsilane, is an organosilicon compound with the chemical formula Si(C5H11)4. It belongs to the class of silanes, which are compounds containing silicon atoms bonded to hydrogen or organic groups. Silanes are known for their ability to form strong bonds with both organic and inorganic materials, making them valuable in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of silane, tetrapentyl typically involves the reaction of silicon tetrachloride with pentylmagnesium bromide in an ether solvent. The reaction proceeds as follows: [ \text{SiCl}_4 + 4 \text{C}5\text{H}{11}\text{MgBr} \rightarrow \text{Si(C}5\text{H}{11})_4 + 4 \text{MgBrCl} ]
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Silane, tetrapentyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols and siloxanes.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: It can undergo nucleophilic substitution reactions, where the pentyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Reduced silicon compounds.
Substitution: Various substituted silanes depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Silane, tetrapentyl has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: It is used in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is explored for its potential in drug delivery systems due to its ability to form stable bonds with organic molecules.
Industry: It is used in the production of coatings, adhesives, and sealants due to its strong bonding properties
Wirkmechanismus
The mechanism of action of silane, tetrapentyl involves its ability to form strong covalent bonds with both organic and inorganic materials. This is primarily due to the presence of silicon atoms, which have a high affinity for oxygen and other electronegative elements. The molecular targets include hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds. This property is exploited in various applications, including surface modification and adhesion promotion .
Vergleich Mit ähnlichen Verbindungen
Silane (SiH4): A simpler silane with hydrogen atoms instead of organic groups.
Phenylsilane (SiH3C6H5): Contains a phenyl group instead of pentyl groups.
Trichlorosilane (SiHCl3): Contains chlorine atoms instead of organic groups.
Uniqueness: Silane, tetrapentyl is unique due to its four pentyl groups, which provide it with distinct hydrophobic properties and make it suitable for applications requiring water repellency and organic compatibility. Its ability to form strong bonds with both organic and inorganic materials sets it apart from simpler silanes .
Eigenschaften
CAS-Nummer |
3429-63-8 |
|---|---|
Molekularformel |
C20H44Si |
Molekulargewicht |
312.6 g/mol |
IUPAC-Name |
tetrapentylsilane |
InChI |
InChI=1S/C20H44Si/c1-5-9-13-17-21(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4/h5-20H2,1-4H3 |
InChI-Schlüssel |
RPLAWNPFGXSEBC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC[Si](CCCCC)(CCCCC)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


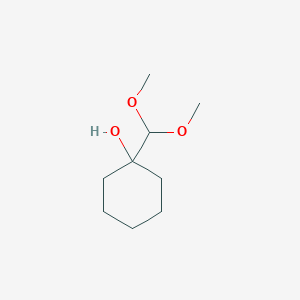

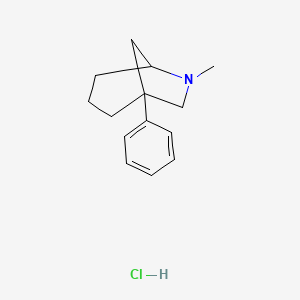
![2-[Cyclohexyl(ethyl)amino]ethyl-triphenylphosphanium;bromide](/img/structure/B14145416.png)

![N-phenyl-2-[(8,9,9-trimethyl-5,6,7,8-tetrahydro-5,8-methano-1,2,4-benzotriazin-3-yl)sulfanyl]propanamide](/img/structure/B14145442.png)
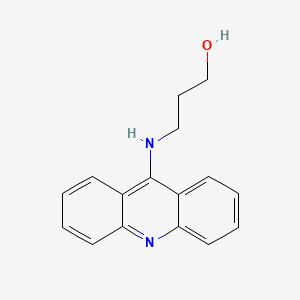
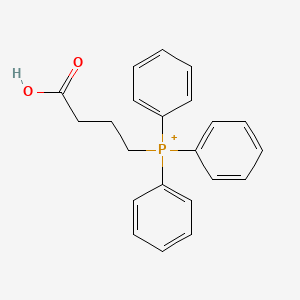
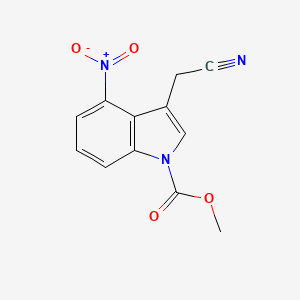
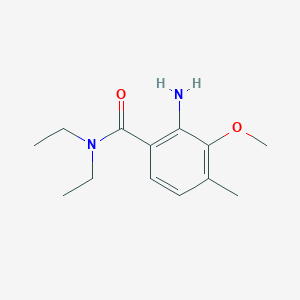

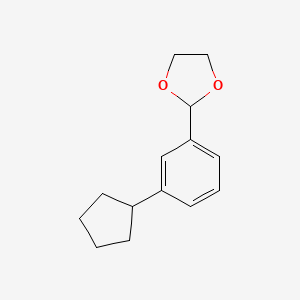
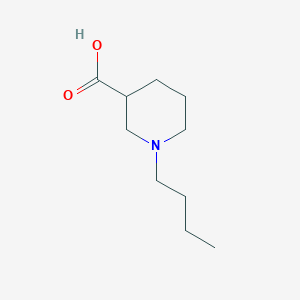
![5-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)thiophene-2-carboxamide](/img/structure/B14145477.png)
